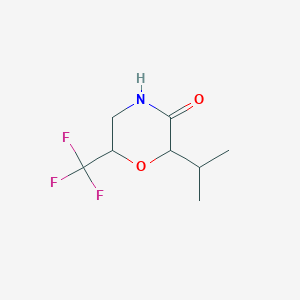
2-(Propan-2-yl)-6-(trifluoromethyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-6-(trifluoromethyl)morpholin-3-one is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a morpholine ring substituted with a propan-2-yl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-6-(trifluoromethyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via an alkylation reaction. This involves the reaction of the morpholine intermediate with a suitable alkylating agent, such as isopropyl bromide, in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the morpholine intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)-6-(trifluoromethyl)morpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halides, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines. Substitution reactions can yield a wide variety of derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(Propan-2-yl)-6-(trifluoromethyl)morpholin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)-6-(trifluoromethyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Propan-2-yl)-6-(trifluoromethyl)morpholine: Similar structure but lacks the ketone group.
2-(Propan-2-yl)-6-(trifluoromethyl)piperidine: Similar structure but contains a piperidine ring instead of a morpholine ring.
2-(Propan-2-yl)-6-(trifluoromethyl)pyrrolidine: Similar structure but contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
2-(Propan-2-yl)-6-(trifluoromethyl)morpholin-3-one is unique due to the presence of both the propan-2-yl and trifluoromethyl groups on the morpholine ring, as well as the ketone functionality
Propriétés
Formule moléculaire |
C8H12F3NO2 |
|---|---|
Poids moléculaire |
211.18 g/mol |
Nom IUPAC |
2-propan-2-yl-6-(trifluoromethyl)morpholin-3-one |
InChI |
InChI=1S/C8H12F3NO2/c1-4(2)6-7(13)12-3-5(14-6)8(9,10)11/h4-6H,3H2,1-2H3,(H,12,13) |
Clé InChI |
FFWIVPFOSXLRSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)NCC(O1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)

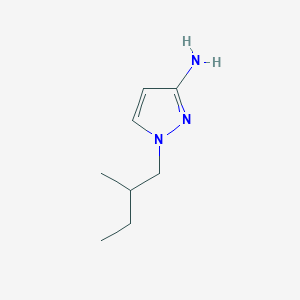
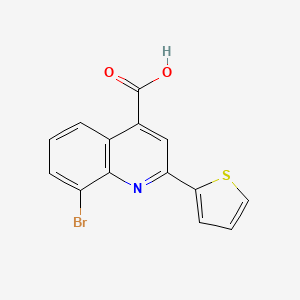
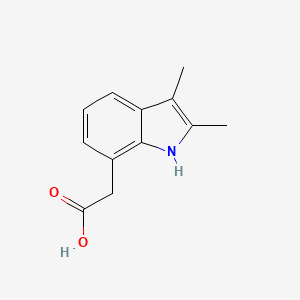
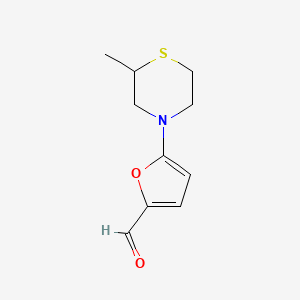
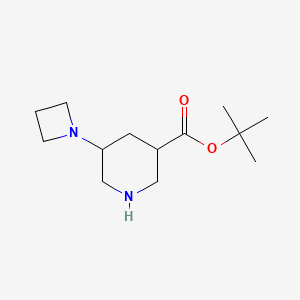

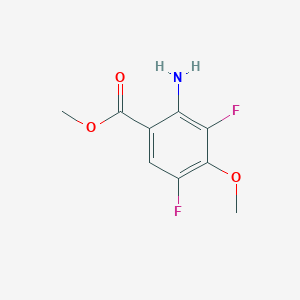
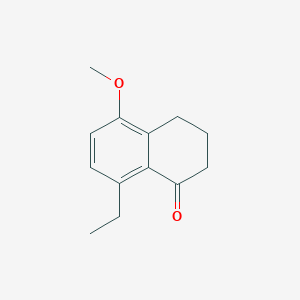
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one](/img/structure/B13166249.png)
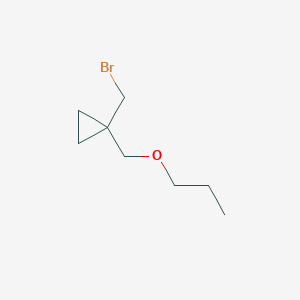

![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)
